![molecular formula C22H19N5O2 B4426873 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426873.png)
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an amido-nitrile precursor.
Formation of the Purine Ring: The purine ring can be constructed through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Fusion of the Rings: The imidazole and purine rings are then fused together through a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazole and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or purine derivatives.
Scientific Research Applications
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
8-phenethyl-1H-purine: A purine derivative with a phenethyl group, similar to the structure of the target compound.
7-phenyl-1H-imidazo[2,1-f]purine: A compound with a fused imidazole and purine ring system, similar to the target compound.
Uniqueness
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4-methyl-7-phenyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-25-19-18(20(28)24-22(25)29)27-14-17(16-10-6-3-7-11-16)26(21(27)23-19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJQJXIXVZZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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